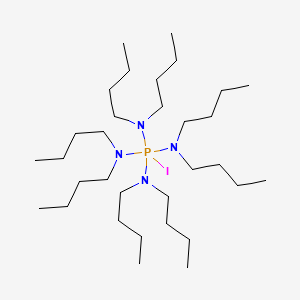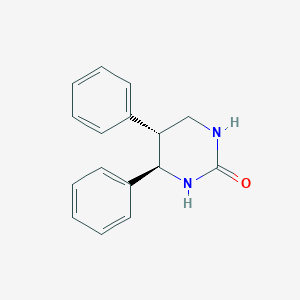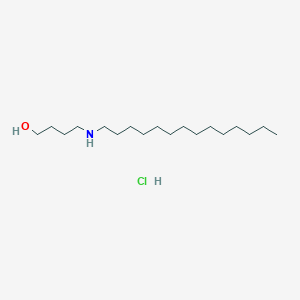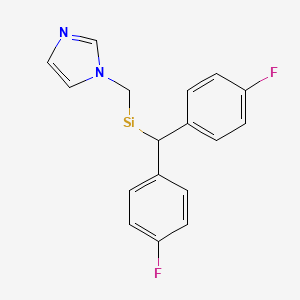
CID 19908042
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole is an organosilicon compound that features a unique combination of fluorophenyl groups and an imidazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole typically involves the reaction of bis(4-fluorophenyl)methylsilane with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified using techniques such as distillation or recrystallization to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered properties.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Aplicaciones Científicas De Investigación
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as an antifungal agent due to its ability to inhibit fungal growth.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it inhibits the enzyme sterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death. The compound’s unique structure allows it to effectively bind to the enzyme’s active site, blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
Flusilazole: Another organosilicon fungicide with a similar structure but different functional groups.
Triazole Derivatives: Compounds with a triazole ring that exhibit similar antifungal properties.
Uniqueness
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole stands out due to its specific combination of fluorophenyl groups and an imidazole ring, which imparts unique chemical and biological properties. Its ability to inhibit sterol 14α-demethylase with high specificity makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C17H14F2N2Si |
|---|---|
Peso molecular |
312.39 g/mol |
InChI |
InChI=1S/C17H14F2N2Si/c18-15-5-1-13(2-6-15)17(14-3-7-16(19)8-4-14)22-12-21-10-9-20-11-21/h1-11,17H,12H2 |
Clave InChI |
JKGQDVAZYLUWHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si]CN3C=CN=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


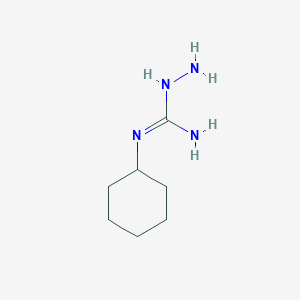
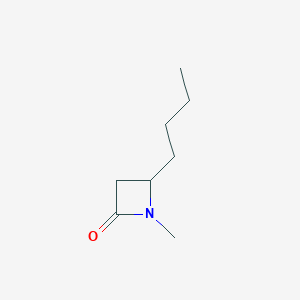
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

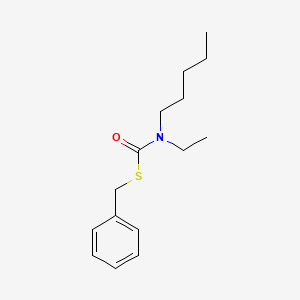
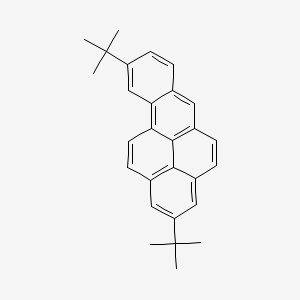

![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)

